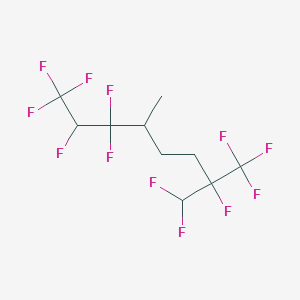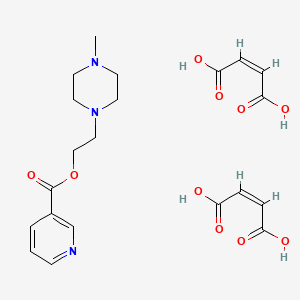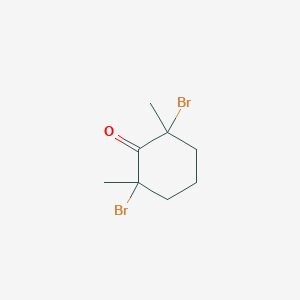
2,6-Dibromo-2,6-dimethylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-2,6-dimethylcyclohexanone is an organic compound with the molecular formula C8H12Br2O It is a derivative of cyclohexanone, where two bromine atoms and two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-2,6-dimethylcyclohexanone typically involves the bromination of 2,6-dimethylcyclohexanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at a low temperature to prevent over-bromination and ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to 2,6-dimethylcyclohexanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or alcohols.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Substituted cyclohexanone derivatives.
Reduction: 2,6-Dimethylcyclohexanone.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-2,6-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-2,6-dimethylcyclohexanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates and facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylcyclohexanone: Lacks the bromine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dichloro-2,6-dimethylcyclohexanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
2,6-Diiodo-2,6-dimethylcyclohexanone: Contains iodine atoms, which can result in different reaction pathways due to the larger atomic size and different electronegativity of iodine.
Uniqueness
2,6-Dibromo-2,6-dimethylcyclohexanone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance the compound’s electrophilicity, making it a valuable reagent in organic synthesis and various chemical applications.
Eigenschaften
CAS-Nummer |
56829-67-5 |
|---|---|
Molekularformel |
C8H12Br2O |
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
2,6-dibromo-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)4-3-5-8(2,10)6(7)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
IBRJQONSKWMWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=O)(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


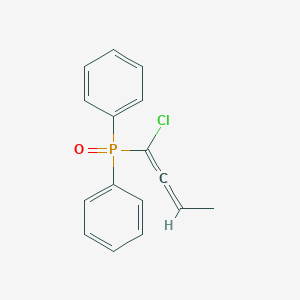
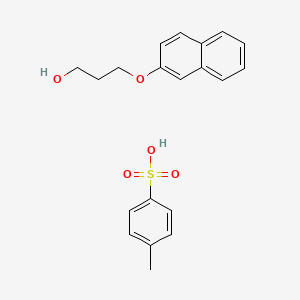
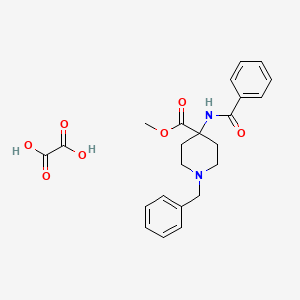

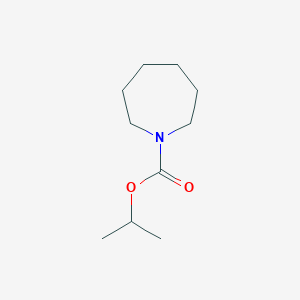
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

methanone](/img/structure/B14622427.png)
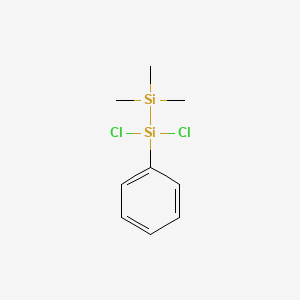
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)

